
5,5-Dimethylthiolan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,5-Dimethylthiolan-2-one is an organic compound with the molecular formula C5H10OS It is a sulfur-containing heterocycle, specifically a thiolane derivative, characterized by a five-membered ring structure with a sulfur atom and a ketone functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylthiolan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanedithiol with an oxidizing agent to form the thiolane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like trifluoroacetic acid. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, is also considered in industrial settings.
化学反应分析
Types of Reactions
5,5-Dimethylthiolan-2-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
科学研究应用
5,5-Dimethylthiolan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
作用机制
The mechanism of action of 5,5-Dimethylthiolan-2-one involves its interaction with various molecular targets. The sulfur atom in the thiolane ring can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The ketone group can also participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity.
相似化合物的比较
Similar Compounds
3,4-Dimethylthiolane: Another thiolane derivative with similar structural features but different substitution patterns.
2-Methylthiolane: A simpler thiolane derivative with a single methyl group.
1,2-Dithiolane: A related compound with two sulfur atoms in the ring.
Uniqueness
5,5-Dimethylthiolan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a sulfur atom and a ketone group in a five-membered ring structure makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C6H10OS |
|---|---|
分子量 |
130.21 g/mol |
IUPAC 名称 |
5,5-dimethylthiolan-2-one |
InChI |
InChI=1S/C6H10OS/c1-6(2)4-3-5(7)8-6/h3-4H2,1-2H3 |
InChI 键 |
XHKRRNDDQUICBQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)S1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


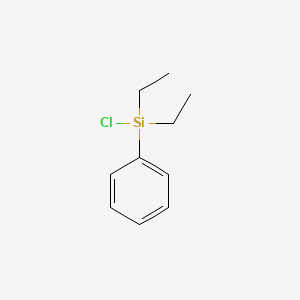
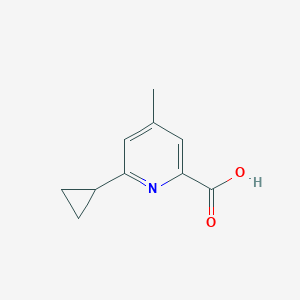
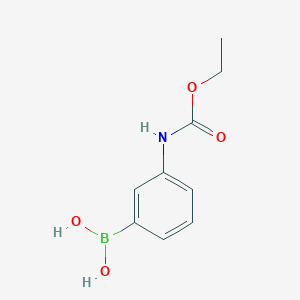
![2-[[2-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]-1,3-thiazole-5-carbonyl]amino]pentanedioic acid](/img/structure/B13990479.png)



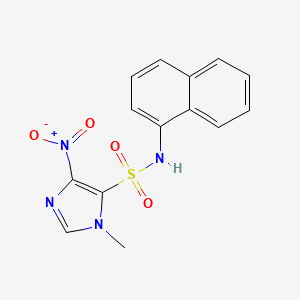
![Ethyl 2-[4-(trifluoromethyl)pyrazol-1-yl]acetate](/img/structure/B13990497.png)

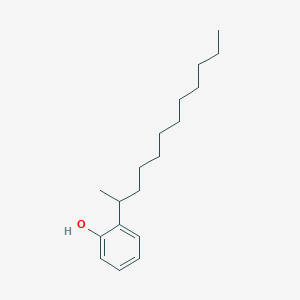
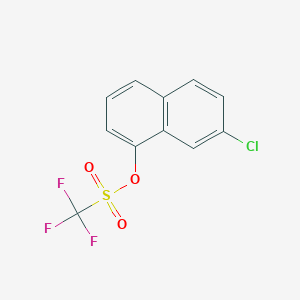
![N-(7-Bicyclo[2.2.1]hept-2-enylideneamino)-4-methyl-benzenesulfonamide](/img/structure/B13990526.png)

